molecular formula C16H17F3N2O3S2 B4957532 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

Cat. No. B4957532
M. Wt: 406.4 g/mol
InChI Key: MPHKEMNALBZHOK-UHFFFAOYSA-N
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Description

4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis.

Scientific Research Applications

4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been widely used in scientific research to study the Notch signaling pathway, which is involved in cell fate determination, stem cell maintenance, and cancer development. 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit Notch signaling by blocking the cleavage of the Notch receptor, which is necessary for the activation of downstream signaling pathways. 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been used to study the role of Notch signaling in various biological processes, including neurogenesis, angiogenesis, and immune cell differentiation. 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has also been used to investigate the role of Notch signaling in cancer development and to develop novel cancer therapies.

Mechanism of Action

The mechanism of action of 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide involves the inhibition of the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide binds to the active site of the γ-secretase complex and blocks the cleavage of the Notch receptor, preventing the activation of downstream signaling pathways. This leads to the inhibition of cell differentiation, proliferation, and apoptosis, which are regulated by the Notch signaling pathway.
Biochemical and Physiological Effects:
4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in various cell types. 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the differentiation of neural stem cells and promote the proliferation of neural progenitor cells. 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has also been shown to inhibit the differentiation of T cells and promote the development of regulatory T cells. In addition, 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit angiogenesis and tumor growth in various cancer models.

Advantages and Limitations for Lab Experiments

4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and specificity for the Notch signaling pathway. 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to be effective at low concentrations, making it a cost-effective tool for studying Notch signaling. However, 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has several limitations, including its potential off-target effects and toxicity at high concentrations. Therefore, it is important to optimize the concentration and duration of 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide treatment in lab experiments.

Future Directions

There are several future directions for the use of 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide in scientific research. One area of interest is the development of novel cancer therapies that target the Notch signaling pathway. 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit tumor growth in various cancer models, and further studies are needed to determine its efficacy in clinical trials. Another area of interest is the role of Notch signaling in neurodegenerative diseases, such as Alzheimer's disease. 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to promote neurogenesis and improve cognitive function in animal models, and further studies are needed to determine its potential therapeutic value in humans.

Synthesis Methods

The synthesis of 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 2,4-dichlorobenzoic acid with diethylamine, followed by the reaction with thionyl chloride to form the acid chloride intermediate. The acid chloride intermediate is then reacted with 2-(trifluoromethyl)aniline and thiophene-2-carboxamide to produce 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide. The synthesis of 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been described in detail in the literature, and the purity and yield of 4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide can be optimized by adjusting the reaction conditions.

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3S2/c1-3-21(4-2)26(23,24)11-9-14(25-10-11)15(22)20-13-8-6-5-7-12(13)16(17,18)19/h5-10H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHKEMNALBZHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide

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